molecular formula C23H17Br2N5O3S B12710231 Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- CAS No. 97399-27-4

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)-

Cat. No.: B12710231
CAS No.: 97399-27-4
M. Wt: 603.3 g/mol
InChI Key: RDWQPCXBRIEITH-UHFFFAOYSA-N
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Description

Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a triazole ring, brominated phenyl groups, and an acetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The thiol group is introduced via nucleophilic substitution reactions, often using thiourea or similar compounds.

    Acetamide Formation: The acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole ring or the brominated phenyl groups, potentially leading to dehalogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the brominated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, and various halides are used under appropriate conditions (solvent, temperature).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Dehalogenated products or reduced triazole derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in metal-catalyzed reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Antimicrobial Activity: Research into its potential as an antimicrobial agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Industry

    Material Science: Use in the development of new materials with specific properties (e.g., conductivity, stability).

Mechanism of Action

The mechanism of action of Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole ring and brominated phenyl groups suggests potential binding to active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-((5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)-
  • Acetamide, 2-((5-(3,5-dichloro-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)-

Uniqueness

The unique combination of brominated phenyl groups and the triazole ring in Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- distinguishes it from similar compounds. This structural uniqueness may confer specific biological activities and chemical reactivity that are not observed in its analogs.

Properties

CAS No.

97399-27-4

Molecular Formula

C23H17Br2N5O3S

Molecular Weight

603.3 g/mol

IUPAC Name

2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C23H17Br2N5O3S/c24-14-11-17(20(32)18(25)12-14)21-28-29-23(30(21)16-9-5-2-6-10-16)34-13-19(31)27-22(33)26-15-7-3-1-4-8-15/h1-12,32H,13H2,(H2,26,27,31,33)

InChI Key

RDWQPCXBRIEITH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

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